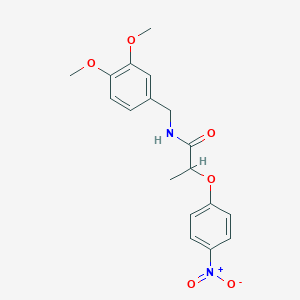![molecular formula C19H21N3O7S B4624711 3-{[(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4624711.png)
3-{[(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Overview
Description
This compound belongs to a class of bicyclic compounds with potential relevance in various chemical and pharmaceutical research areas due to its unique structural features and functional groups. These compounds often exhibit interesting chemical reactions and properties due to their constrained geometric configurations.
Synthesis Analysis
The synthesis of related bicyclic amino acid derivatives involves multi-step chemical processes. Key steps in synthesizing similar compounds include double alkylation, cyclization reactions, and specific functional group transformations to introduce various substituents into the bicyclic framework (Kubyshkin et al., 2007).
Molecular Structure Analysis
Molecular structure analysis of bicyclic compounds emphasizes the importance of stereochemistry and conformational stability. Techniques such as crystallography, NMR, and CD spectroscopy are instrumental in determining the configuration and conformation of these molecules, which are crucial for their chemical behavior and interactions (Hosoya et al., 2010).
Chemical Reactions and Properties
Bicyclic compounds undergo a range of chemical reactions, including cycloadditions, radical rearrangements, and electrophilic substitutions. These reactions are often influenced by the compound's rigid structure, leading to highly regio- and stereoselective outcomes (Hodgson et al., 2005).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystallinity, are significantly affected by their molecular structure. The presence of specific functional groups and the bicyclic framework contribute to these properties, influencing their behavior in different environments and applications (Yang et al., 2002).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present on the bicyclic structure. These properties are critical for the compound's potential applications in synthesis, catalysis, and as intermediates in the development of pharmaceuticals (Miege et al., 2010).
Scientific Research Applications
Asymmetric Synthesis and Chemical Transformations
Research has shown that derivatives of 2-azabicyclo[2.2.1]heptane, a structural motif related to the compound of interest, are synthesized through Aza-Diels-Alder reactions, indicating its potential in asymmetric synthesis and organic transformations (Waldmann & Braun, 1991). This methodology provides a pathway for creating bicyclic amino acid derivatives, which can be crucial in the development of new chemical entities with potential pharmaceutical applications.
Synthesis of Kainoid Amino Acids
Another study demonstrates the stereocontrolled synthesis of kainoid amino acids from 7-azabicyclo[2.2.1]heptadienes using a tandem radical addition-homoallylic radical rearrangement. This process highlights the compound's relevance in synthesizing neuroexcitants and explores its utility in neurochemical research (Hodgson, Hachisu, & Andrews, 2005).
Cross-Claisen Condensation for γ-Amino Acids
The application of cross-Claisen condensation involving N-Fmoc-amino acids has been reported to provide a versatile route to heterocyclic γ-amino acids, showcasing the compound's potential in peptide synthesis and the design of mimics for protein secondary structures (Mathieu et al., 2015).
Radical-Induced Decarboxylation
Research on the radical-induced decarboxylation of amino acids provides insights into the chemical behavior of bicyclic amino acid derivatives under oxidative conditions. This study contributes to our understanding of the oxidative stability and reactivity of compounds related to the chemical of interest (Steffen et al., 1991).
properties
IUPAC Name |
3-[[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O7S/c1-9-10(2)21-29-18(9)22-30(26,27)12-5-3-11(4-6-12)20-17(23)15-13-7-8-14(28-13)16(15)19(24)25/h3-6,13-16,22H,7-8H2,1-2H3,(H,20,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYDSTRAERNLKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3C4CCC(C3C(=O)O)O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-5-iodobenzamide](/img/structure/B4624640.png)
![N-1,3-benzodioxol-5-yl-2-{5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4624643.png)

![4-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyethyl)-1-piperazinecarbothioamide](/img/structure/B4624665.png)
![N-[({3-[(2,4-dichlorobenzoyl)amino]phenyl}amino)carbonothioyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4624673.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B4624686.png)
![2-({5-[(1,3-benzothiazol-2-ylthio)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B4624693.png)

![3-[(butylamino)sulfonyl]-N-(2-fluorophenyl)benzamide](/img/structure/B4624709.png)
![N-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-2-nitrobenzamide](/img/structure/B4624719.png)

![1-[2-(3,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4624747.png)

![3-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4624753.png)